molecular formula C16H12N4OS B11460633 2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol

2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol

Cat. No.: B11460633
M. Wt: 308.4 g/mol
InChI Key: VWSAPXWYBPCIGD-UHFFFAOYSA-N
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Description

2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol typically involves the reaction of substituted 2-aminothiophenols with nitriles in the presence of copper (II) acetate, triethylamine, and ethanol . This method allows for the formation of the benzothiazole ring, which is a crucial component of the compound’s structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The phenolic group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in bacteria, fungi, and cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazole: Known for its diverse biological activities and used in various medicinal applications.

    Benzoxazole derivatives: Similar in structure and function, with applications in medicinal chemistry and material science.

Uniqueness

2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol stands out due to its unique combination of benzothiazole and triazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C16H12N4OS/c1-10-17-15(11-6-2-4-8-13(11)21)20(19-10)16-18-12-7-3-5-9-14(12)22-16/h2-9,21H,1H3

InChI Key

VWSAPXWYBPCIGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC=CC=C2O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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